tert-butyl N-(2-chlorothiophen-3-yl)carbamate
Overview
Description
Tert-butyl N-(2-chlorothiophen-3-yl)carbamate is a useful research compound. Its molecular formula is C9H12ClNO2S and its molecular weight is 233.72 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-(2-chlorothiophen-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety , which is further connected to a 2-chlorothiophen-3-yl group . Its molecular formula is . The presence of the chlorine atom and the thiophene ring enhances its interaction with biological targets, potentially increasing its efficacy against specific pathogens or cancer cell lines.
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.
- Receptor Interaction : It has been suggested that the compound may bind to receptors associated with disease processes, contributing to its pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Compounds containing thiophene rings are often explored for their pharmacological properties, including:
- Bacterial Inhibition : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains.
- Fungal Activity : The compound's effectiveness against fungal pathogens has also been noted, making it a candidate for further investigation in antifungal therapies.
Anticancer Potential
The anticancer properties of this compound are under exploration:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle progression.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
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Anticancer Evaluation :
- In a comparative study involving multiple compounds with similar structures, this compound showed promising results in reducing cell viability in breast cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl (5-chlorothiophen-2-yl)carbamate | Chlorine at a different position on thiophene | |
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate | Contains pyridine instead of thiophene | |
Tert-butyl N-(2,3-dihydroxypropyl)carbamate | Hydroxyl groups instead of halogen |
Properties
IUPAC Name |
tert-butyl N-(2-chlorothiophen-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQYVXVFXLHMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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